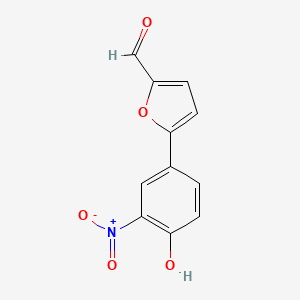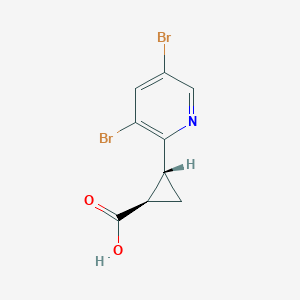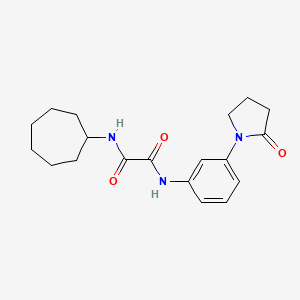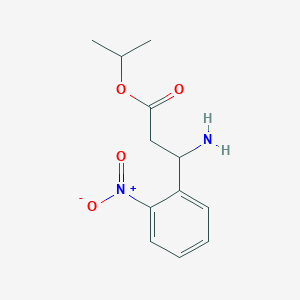
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde is a compound that belongs to the class of furan-2-carbaldehydes, which are biomass-derived chemicals. These compounds have been studied for their potential as green C1 building blocks in the synthesis of bioactive molecules, such as quinazolin-4(3H)-ones, without the need for protecting groups typically required for hydroxyl, carboxyl, amide, or secondary amino groups .
Synthesis Analysis
The synthesis of furan-2-carbaldehyde derivatives can be achieved through various methods. One approach involves the use of ligand-free photocatalytic C–C bond cleavage, where conjugated N,O-tridentate copper complexes act as photoinitiators under visible light . Another method includes the asymmetric Diels-Alder reactions between furan and chiral nitroalkenes derived from sugars, which yield nitro-substituted bicyclic aldehydes that can be further processed to obtain the desired furan-2-carbaldehyde derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring attached to a formyl group and a phenyl ring with nitro and hydroxy substituents. The thermodynamic properties of similar nitrophenyl furan-2-carbaldehyde isomers have been studied, providing insights into their molecular nature and stability .
Chemical Reactions Analysis
Furan-2-carbaldehydes can undergo various chemical reactions. For instance, they can be selectively oxidized to produce dicarbaldehydes, as demonstrated by the oxidation of 5-(hydroxymethyl)furfural to furan-2,5-dicarbaldehyde using sodium nitrite in phosphoric acid . Additionally, Vilsmeier formylation has been used to prepare a series of heterocyclic 2-carbaldehydes, including those with furan rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carbaldehyde derivatives, including this compound, have been characterized through various methods. The enthalpy of formation and combustion in the condensed state has been determined using precision bomb combustion calorimetry, providing valuable data for understanding the energetic aspects of these compounds . The thermodynamic properties, such as enthalpies, entropies, and Gibbs energies of sublimation and evaporation, have been calculated using the Clapeyron–Clausius equation, which aids in the optimization of synthesis, purification, and application processes .
Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde, along with its isomers, has been studied for its thermodynamic properties. These studies include the determination of temperature-dependent saturated vapor pressures, standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. Such research contributes to a better understanding of the theoretical nature of these compounds and aids in optimizing their synthesis and application processes (Dibrivnyi et al., 2015).
Antimicrobial Activity
Research has shown that derivatives of this compound, specifically isoxazole derivatives, have significant antimicrobial activity. These derivatives have been tested against various bacterial strains and fungi, showing potential as effective antimicrobial agents (Dhaduk & Joshi, 2022).
Phytochemical Investigation
In phytochemical studies, compounds related to this compound have been isolated from natural sources, such as the rhizome of Gastrodia elata. These compounds were evaluated for their cytotoxicity against various human cell lines, providing valuable insights into their potential therapeutic applications (Huang et al., 2015).
Synthesis and Application in Organic Chemistry
The compound and its derivatives have been used in the synthesis of new structures with pharmacophore fragments, which are important for the design of new antimicrobial agents. Such research expands the utility of these compounds in the field of organic synthesis and drug development (Biointerface Research in Applied Chemistry, 2021).
Chemosensor Development
Research has also been conducted on crown-containing arylimines of derivatives of this compound for the development of fluorescent tautomeric chemosensors. These chemosensors are used for detecting metal ions, demonstrating the compound's application in analytical chemistry (Dubonosov et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-hydroxy-3-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEXCJDRCDYNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)
![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)
![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)








![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)